molecular formula C20H27N3O2 B6139680 1-(cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one

1-(cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one

Cat. No.: B6139680
M. Wt: 341.4 g/mol
InChI Key: TTWWSNCPROXEKZ-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one is a complex organic compound that belongs to the class of piperidinones. This compound is characterized by its unique structure, which includes a cyclobutylmethyl group, a hydroxy group, and an indolylmethylamino group attached to a piperidinone ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted amine and a carbonyl compound.

    Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction using a cyclobutylmethyl halide and a suitable nucleophile.

    Attachment of the Indolylmethylamino Group: The indolylmethylamino group can be attached through a condensation reaction between an indole derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form an alcohol.

    Substitution: The indolylmethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

1-(Cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclobutylmethyl)-1H-indol-6-amine: This compound shares the cyclobutylmethyl and indole moieties but lacks the piperidinone ring and hydroxy group.

    3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)quinolin-2(1H)-one: This compound contains a piperidinyl indole structure but differs in the substitution pattern and additional quinoline ring.

Uniqueness

1-(Cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c24-19-20(25,9-3-11-23(19)13-15-4-1-5-15)14-21-12-16-6-2-7-18-17(16)8-10-22-18/h2,6-8,10,15,21-22,25H,1,3-5,9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWWSNCPROXEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCCC(C2=O)(CNCC3=C4C=CNC4=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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